molecular formula C14H22N2O3 B13875782 tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate

tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate

Cat. No.: B13875782
M. Wt: 266.34 g/mol
InChI Key: DKINOFAHQOCPJT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyamino group, and a phenylpropyl moiety

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)15-10-12(16-18)9-11-7-5-4-6-8-11/h4-8,12,16,18H,9-10H2,1-3H3,(H,15,17)

InChI Key

DKINOFAHQOCPJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as 2-(hydroxyamino)-3-phenylpropylamine. The reaction is often carried out under mild conditions, using a base such as potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds and intermediates .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its unique structure allows for the exploration of novel pharmacophores and therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The phenylpropyl moiety can engage in hydrophobic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate is unique due to the presence of both the hydroxyamino and phenylpropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

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